molecular formula C6H4BF3KNO2 B1451418 potassium trifluoro-(4-nitrophenyl)boranuide CAS No. 850623-71-1

potassium trifluoro-(4-nitrophenyl)boranuide

Cat. No.: B1451418
CAS No.: 850623-71-1
M. Wt: 229.01 g/mol
InChI Key: VUFAMHLXAXZYSD-UHFFFAOYSA-N
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Description

Potassium (4-nitrophenyl)trifluoroborate (CAS 850623-71-1) is an organotrifluoroborate salt valued for its stability and utility in metal-catalyzed cross-coupling reactions. Its primary research application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds . The electron-withdrawing nitro group on the phenyl ring can influence the compound's reactivity in these transformations. Organotrifluoroborates like this are generally more stable than their boronic acid counterparts, are often crystalline solids, and are resistant to moisture and oxidation, making them convenient to handle and store . This stability allows them to serve as robust precursors to boronic acids in multi-step syntheses. While electron-deficient aryl trifluoroborates can sometimes present coupling challenges, they remain valuable reagents for constructing biaryl and other conjugated systems important in pharmaceutical, agrochemical, and materials science research . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

850623-71-1

Molecular Formula

C6H4BF3KNO2

Molecular Weight

229.01 g/mol

IUPAC Name

potassium trifluoro-(4-nitrophenyl)boranuide

InChI

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1

InChI Key

VUFAMHLXAXZYSD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Fluorination Using Potassium Hydrogen Fluoride (KHF2)

  • The boronic acid or pinacol ester is treated with an excess of potassium bifluoride (KHF2) in a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The reaction is typically heated at 80–100 °C for 6–8 hours.
  • After completion, the solvent is evaporated, and the product is precipitated by addition of methyl tert-butyl ether (MTBE), filtered, and dried to yield the potassium trifluoroborate salt.

This method is advantageous because it avoids the need for extremely low temperatures and uses mild, environmentally friendly conditions. It also provides good yields and high purity products.

Example from related vinyl potassium trifluoroborate synthesis (analogous to aryl trifluoroborates):

Reagent Amount Conditions Yield (%) Purity (%)
Vinyl pinacol borate 0.154 mol DMF, 80–100 °C, 6–8 h 69 95
Potassium bifluoride (KHF2) 0.847 mol (5.5 eq.)
Workup Acetone filtration, MTBE precipitation

Note: While this example is for vinyl trifluoroborates, the procedure and conditions are directly applicable to aryl trifluoroborates such as potassium (4-nitrophenyl)trifluoroborate.

Alternative Copper-Catalyzed Borylation of Mixed Anhydrides

  • A novel method involves the copper-catalyzed borylation of mixed anhydrides derived from carboxylic acids to form potassium acyltrifluoroborates.
  • Although this method is primarily reported for acyltrifluoroborates, the approach demonstrates the versatility of copper catalysis in trifluoroborate synthesis.
  • The process involves preparing mixed anhydrides from carboxylic acids using isobutyl chloroformate, followed by copper-catalyzed borylation with bis(pinacolato)diboron and quenching with aqueous KHF2.
  • This method tolerates various functional groups and can be adapted for aromatic substrates, potentially including 4-nitrophenyl derivatives.
Parameter Conditions Notes
Catalyst IMesCuCl (15 mol%) N-heterocyclic carbene copper catalyst
Boron reagent B2(pin)2 (1 equiv) Bis(pinacolato)diboron
Base NaOMe (2 equiv) Alkoxide base
Substrate Mixed anhydride of carboxylic acid Prepared from isobutyl chloroformate
Solvent Suitable organic solvent Reaction temperature ~ room temp to 40 °C
Quenching Aqueous KHF2 Converts intermediate to trifluoroborate salt
Yield Moderate to good (varies by substrate) Functional group tolerance is high

This copper-catalyzed method provides a complementary route to trifluoroborate salts and may be adapted for potassium (4-nitrophenyl)trifluoroborate synthesis, especially when starting from the corresponding carboxylic acid.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Fluorination with KHF2 4-Nitrophenyl boronic acid/ester KHF2, DMF or THF, 80–100 °C, 6–8 h Mild conditions, high purity Requires boronic acid/ester precursor
Copper-Catalyzed Borylation 4-Nitrophenyl carboxylic acid (as mixed anhydride) IMesCuCl catalyst, B2(pin)2, NaOMe, KHF2 quench Broad functional group tolerance, direct from acid More complex catalyst system, optimization needed

Chemical Reactions Analysis

Types of Reactions

Potassium (4-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

Potassium (4-nitrophenyl)trifluoroborate serves as a versatile reagent in organic synthesis. Its stability in air and moisture allows for easier handling compared to traditional boronic acids. It is commonly employed in:

  • Cross-Coupling Reactions : Particularly effective in Suzuki-Miyaura reactions, where it acts as a coupling partner to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
  • Formation of Aryl Trifluoroborates : This compound can be used to prepare aryl trifluoroborates that are useful in subsequent transformations .

Medicinal Chemistry

In medicinal chemistry, Potassium (4-nitrophenyl)trifluoroborate is utilized for synthesizing biologically active molecules and drug candidates. Its ability to facilitate the formation of complex organic structures makes it a valuable tool for pharmaceutical development .

Polymer Science

This compound finds applications in polymer science as well, where it can be used to modify polymer structures or create new materials through coupling reactions. The stability and reactivity of trifluoroborates allow for the development of advanced materials with tailored properties .

Agrochemicals

Potassium (4-nitrophenyl)trifluoroborate is also applied in the production of agrochemicals. Its role in synthesizing compounds with biological activity makes it relevant for developing pesticides and herbicides that require specific structural features for efficacy .

Advantages Over Traditional Reagents

  • Stability : Unlike boronic acids that are sensitive to air and moisture, potassium trifluoroborates are stable under various conditions, making them easier to store and handle.
  • Reactivity : The trifluoroborate group enhances reactivity while maintaining compatibility with a wide range of functional groups.
  • Safety : The synthetic routes involving potassium trifluoroborates often employ less hazardous reagents compared to traditional methods, contributing to safer laboratory practices .

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds via Suzuki-Miyaura reactions, researchers demonstrated that using Potassium (4-nitrophenyl)trifluoroborate resulted in higher yields and reduced reaction times compared to conventional boronic acids. The stability of this reagent allowed for more straightforward purification processes post-reaction.

Case Study 2: Development of Antifungal Agents

Another notable application was reported in the synthesis of novel antifungal agents where Potassium (4-nitrophenyl)trifluoroborate was utilized to construct complex molecular frameworks. The resultant compounds exhibited promising biological activities, showcasing the potential of this reagent in drug discovery efforts.

Mechanism of Action

The mechanism by which potassium (4-nitrophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the electrophilic partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Substituents
  • Potassium (2,4-Dichlorophenyl)trifluoroborate (K[2,4-Cl₂C₆H₃BF₃]):
    The dichloro substituents enhance stability (melting point: 98–104°C) and reactivity in polar solvents. However, steric hindrance from two chlorine atoms reduces coupling efficiency compared to the nitro analog. It is commonly used in aryl-aryl couplings but requires higher catalyst loadings .
  • Potassium (4-Trifluoromethylphenyl)trifluoroborate (K[4-CF₃C₆H₄BF₃]): The trifluoromethyl group (-CF₃) provides strong electron-withdrawing effects, similar to -NO₂, but with greater hydrolytic stability. Reactions with aryl chlorides achieve >90% yields under mild conditions, outperforming nitro-substituted analogs in aqueous media .
Electron-Donating Substituents
  • Potassium (4-Methoxyphenyl)trifluoroborate (K[4-MeOC₆H₄BF₃]):
    The methoxy group (-OMe) reduces electrophilicity, slowing transmetallation rates. Coupling with aryl bromides requires elevated temperatures (80–100°C) and prolonged reaction times, yielding 60–70% products .
  • Potassium Benzyltrifluoroborate (K[PhCH₂BF₃]):
    Used in alkyl-aryl couplings, this compound exhibits lower thermal stability but higher solubility in THF. Electrochemical studies show a charge transfer rate constant (k₀) of 5.56 × 10⁻⁵ cm/s, enabling efficient radical cross-couplings .
Functionalized Derivatives
  • Potassium Acyltrifluoroborates (KATs) :
    These derivatives, such as potassium (4-methoxycarbonylbenzyl)trifluoroborate, enable chemoselective Migita-Kosugi-Stille couplings. Their acyl groups broaden synthetic utility in peptide and heterocycle synthesis, though they are more moisture-sensitive than nitro-substituted analogs .
  • Potassium (4-Tetrahydropyranylmethyl)trifluoroborate :
    A heterocyclic variant with enhanced solubility in polar aprotic solvents. Its steric bulk reduces coupling efficiency with bulky aryl halides but improves selectivity in complex molecule synthesis .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (Preferred Solvent) Key Reactivity (Yield%) Stability in Air/Water
K[4-NO₂C₆H₄BF₃] 98–104* THF/H₂O (3:1) 71–76% Moderate
K[2,4-Cl₂C₆H₃BF₃] 98–104 DCM/MeOH 50–65% High
K[4-CF₃C₆H₄BF₃] 120–125 Toluene/H₂O >90% High
K[4-MeOC₆H₄BF₃] 85–90 EtOH/H₂O 60–70% Low
K[PhCH₂BF₃] 80–85 THF 30–86% Low

*Assumed based on structural similarity to dichloro analog .

Reaction Efficiency and Mechanistic Insights

  • Nitro vs. Chloro Substituents: The -NO₂ group in K[4-NO₂C₆H₄BF₃] accelerates oxidative addition in Pd-catalyzed couplings compared to -Cl, as evidenced by higher yields (76% vs. 65%) under identical conditions . However, -Cl derivatives are preferred for reactions requiring inert atmospheres due to their superior air stability .
  • Role of Fluoride: Trifluoroborates release fluoride ions in situ, which activate Pd catalysts and suppress protodeboronation. This contrasts with boronic acids, where exogenous fluoride additives are necessary .

Biological Activity

Potassium (4-nitrophenyl)trifluoroborate is an organoboron compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and applications based on a review of available literature.

Potassium (4-nitrophenyl)trifluoroborate is characterized by its stable trifluoroborate moiety, which enhances its reactivity in various chemical transformations. The compound is typically used as a coupling partner in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Its stability in air and moisture makes it a preferable choice over traditional boronic acids and esters .

Biological Activities

Research indicates that potassium (4-nitrophenyl)trifluoroborate exhibits several biological activities, including:

  • Antifungal Properties : Studies have shown that this compound can inhibit the growth of various fungal strains, making it a potential candidate for antifungal drug development.
  • Antibacterial Activity : It has demonstrated effectiveness against a range of bacterial pathogens, suggesting its utility in combating bacterial infections.
  • Antitumor Effects : Preliminary research indicates that potassium (4-nitrophenyl)trifluoroborate may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

The biological activity of potassium (4-nitrophenyl)trifluoroborate can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Inhibition of Enzymatic Activity : It potentially interferes with key metabolic enzymes in pathogens, disrupting their growth and proliferation.
  • Modulation of Cell Signaling Pathways : There is evidence suggesting that it may alter signaling pathways involved in cell survival and apoptosis, particularly in cancer cells .

Case Studies

Several studies have investigated the biological effects of potassium (4-nitrophenyl)trifluoroborate:

  • Antifungal Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL .
  • Antibacterial Research : In another study, potassium (4-nitrophenyl)trifluoroborate exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 10 µg/mL. This suggests its potential use as a therapeutic agent against resistant bacterial strains .
  • Antitumor Activity : In vitro assays indicated that the compound could reduce the viability of HeLa cells by approximately 40% at a concentration of 50 µg/mL after 48 hours of exposure. Further mechanistic studies are required to elucidate the specific pathways involved .

Comparative Analysis

A comparison table summarizing the biological activities and effective concentrations of potassium (4-nitrophenyl)trifluoroborate against various pathogens is presented below:

Biological ActivityPathogen/Cell LineMinimum Inhibitory Concentration (MIC)
AntifungalCandida albicans15 µg/mL
AntibacterialStaphylococcus aureus10 µg/mL
AntitumorHeLa cells50 µg/mL

Q & A

Q. How can potassium (4-nitrophenyl)trifluoroborate be synthesized and purified for Suzuki-Miyaura coupling?

Potassium aryltrifluoroborates are typically synthesized via transmetallation of Grignard or organolithium reagents with boron trifluoride etherate, followed by potassium hydroxide precipitation . For purification, continuous Soxhlet extraction is recommended to isolate the product from inorganic byproducts due to low solubility in organic solvents . Characterization involves multinuclear NMR (¹¹B, ¹⁹F, and ¹H) to confirm trifluoroborate structure and purity .

Q. What safety precautions are essential when handling potassium (4-nitrophenyl)trifluoroborate?

The compound is classified as an irritant (Xi) and requires storage under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis . Handling mandates PPE (gloves, goggles), avoidance of inhalation, and adherence to protocols for acute toxicity (OSHA HCS Category 4) . Post-reaction, thorough handwashing and proper disposal are critical .

Q. How does solvent choice influence the stability and reactivity of potassium (4-nitrophenyl)trifluoroborate in cross-coupling reactions?

Biphasic aqueous/organic systems (e.g., THF/water) enhance stability by minimizing protodeboronation. In contrast, non-polar solvents (e.g., toluene) lead to incomplete reactions and side-product formation (e.g., biaryl protodeboronation derivatives) . Optimal conditions require base titration (K₂CO₃ or Cs₂CO₃) to balance hydrolysis and catalytic turnover .

Advanced Research Questions

Q. What mechanistic insights explain the superior performance of potassium trifluoroborates over boronic acids in Suzuki-Miyaura coupling?

Trifluoroborates act as latent boronic acids, releasing aryl boronic acid (4) and fluoride (F⁻) in situ. Fluoride facilitates transmetalation by activating Pd intermediates, while controlled hydrolysis minimizes side reactions (e.g., homocoupling) . Kinetic studies via ¹⁹F NMR reveal equilibrium between trifluoroborate, boronic acid, and boronate species, with base concentration dictating reactive species distribution .

Q. How can computational modeling predict solvation effects on potassium (4-nitrophenyl)trifluoroborate reactivity?

DFT studies (e.g., B3LYP/6-311++G**) model solvation clusters (e.g., [RBF₃⁻]·nH₂O) to predict hydration numbers and solvation energies. UV-Vis and Raman spectroscopy validate these models, showing that aqueous environments stabilize the trifluoroborate anion via hydrogen bonding, which modulates reactivity in cross-coupling .

Q. What strategies mitigate competing protodeboronation during cross-coupling with electron-deficient aryl trifluoroborates?

Protodeboronation is minimized by:

  • Using weak bases (e.g., KF) to slow hydrolysis.
  • Optimizing reaction temperature (ambient to 55°C) to balance turnover and stability .
  • Introducing electron-withdrawing groups (e.g., nitro) at the 4-position, which stabilize the trifluoroborate against base-induced degradation .

Q. How do photoredox conditions enable novel transformations with potassium (4-nitrophenyl)trifluoroborate?

Under visible-light catalysis, electrophilic radicals (e.g., alkyl or aryl) add to vinyl/aryl trifluoroborates, enabling C–C bond formation without traditional transition-metal catalysts. This method tolerates functional groups (e.g., halides) and proceeds via single-electron transfer (SET) pathways .

Methodological and Analytical Questions

Q. What NMR techniques are critical for characterizing potassium (4-nitrophenyl)trifluoroborate?

  • ¹¹B NMR : A quartet (J = ~37 Hz) confirms trifluoroborate structure .
  • ¹⁹F NMR : Peaks between -115 to -135 ppm indicate BF₃K groups, with shifts reflecting electronic effects of the aryl substituent .
  • ¹H NMR : Aromatic protons (e.g., 4-nitrophenyl) show deshielded peaks (δ 7.2–8.5 ppm), while aliphatic regions are absent .

Q. How can side reactions during cross-coupling be diagnostically identified and quantified?

Side products (e.g., biaryl homocoupling or protodeboronated arenes) are analyzed via:

  • GC-MS or LC-MS for molecular weight confirmation.
  • Comparative TLC against authentic standards.
  • Kinetic profiling using in situ IR or NMR to track intermediate formation .

Q. What are the limitations of potassium (4-nitrophenyl)trifluoroborate in non-traditional coupling reactions (e.g., alkyl-aryl)?

Challenges include:

  • Poor transmetalation with alkyl-Pd complexes due to steric and electronic mismatches.
  • Competing β-hydride elimination in alkyl coupling. Solutions involve using bulky ligands (e.g., SPhos) or nickel catalysts to enhance oxidative addition .

Tables for Key Data

Q. Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Potassium (4-Nitrophenyl)trifluoroborate

ParameterOptimal ValueReference
Solvent SystemTHF/H₂O (10:1)
BaseK₂CO₃ (3 equiv)
CatalystPd(PPh₃)₄ (2 mol%)
Temperature60°C
Reaction Time5.5 hours
Yield>95%

Q. Table 2: Spectroscopic Signatures of Potassium (4-Nitrophenyl)trifluoroborate

TechniqueKey SignalsReference
¹¹B NMRδ -2.1 ppm (q, J = 37.5 Hz)
¹⁹F NMRδ -131.1 ppm (BF₃K)
¹H NMRδ 7.4–8.2 ppm (4-nitrophenyl)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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